1-(Thiophen-3-yl)cyclopropan-1-amine
Overview
Description
1-(Thiophen-3-yl)cyclopropan-1-amine is a chemical compound. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .
Synthesis Analysis
Thiophene derivatives, such as this compound, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C7H9NS. Its molecular weight is 139.22 g/mol.Scientific Research Applications
Synthetic Applications
Ring-Opening Reactions
A study by Lifchits and Charette (2008) detailed the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction proceeds at room temperature and preserves enantiomeric purity, demonstrating a methodology that could potentially be applied to 1-(Thiophen-3-yl)cyclopropan-1-amine (Lifchits & Charette, 2008).
Preparation of Dihydropyrroles and Pyrroles
Wurz and Charette (2005) reported the synthesis of 1-nitro- and 1-cyano-cyclopropyl ketones from cyclopropanation reactions of alkenes, which were then used as precursors for the synthesis of 4-nitro- and 4-cyano-dihydropyrroles with primary amines. This suggests potential pathways for synthesizing related structures from this compound (Wurz & Charette, 2005).
Synthesis of Cyclopropyl Amines
Kadikova et al. (2015) explored the synthesis of cyclopropyl amines, including those similar to this compound, using enamines and showing high yields. This highlights another synthetic route that could be explored for similar compounds (Kadikova et al., 2015).
Pharmaceutical Research
Antiproliferative Activity
Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a molecule structurally related to this compound, and found significant inhibitory activity against certain cancer cell lines. This indicates potential pharmaceutical applications of similar cyclopropane-1-amines (Lu et al., 2021).
Antinociceptive Properties
Shipilovskikh et al. (2020) synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activity, suggesting the potential of this compound derivatives in pain management (Shipilovskikh et al., 2020).
Anticancer Activity
Kumar et al. (2013) synthesized derivatives of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, some of which showed promising anticancer activity. The structural similarity of these derivatives to this compound suggests potential anticancer applications for this compound as well (Kumar et al., 2013).
Future Directions
Properties
IUPAC Name |
1-thiophen-3-ylcyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5H,2-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWHKEFOAFKCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718301 | |
Record name | 1-(Thiophen-3-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920501-70-8 | |
Record name | 1-(3-Thienyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920501-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Thiophen-3-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.